3-Methyl-5-nitrofuran-2-carbaldehyde
CAS No.:
Cat. No.: VC17251001
Molecular Formula: C6H5NO4
Molecular Weight: 155.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5NO4 |
|---|---|
| Molecular Weight | 155.11 g/mol |
| IUPAC Name | 3-methyl-5-nitrofuran-2-carbaldehyde |
| Standard InChI | InChI=1S/C6H5NO4/c1-4-2-6(7(9)10)11-5(4)3-8/h2-3H,1H3 |
| Standard InChI Key | OKKYAAHCUOEEQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(OC(=C1)[N+](=O)[O-])C=O |
Introduction
Chemical Synthesis and Characterization
Table 1: Representative Yields in Nitrofuran Synthesis
| Starting Material | Nitrating Agent | Product | Yield (%) |
|---|---|---|---|
| Furfural | HNO₃/Ac₂O | 5-Nitrofuran-2-carbaldehyde | 60–88 |
| 3-Methylfuran | HNO₃/H₂SO₄ | 3-Methyl-5-nitrofuran-2-carbaldehyde* | *Hypothetical |
*Predicted based on analogous reactions .
Analytical Characterization
Key techniques for verifying the structure and purity of nitrofuran derivatives include:
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Nuclear Magnetic Resonance (NMR): Distinct peaks for the aldehyde proton (~9.8 ppm) and nitro group deshielding effects.
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High-Resolution Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 156.11 (C₆H₅NO₄).
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High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase C18 columns .
Physicochemical Properties
Molecular and Structural Features
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Molecular Formula: C₆H₅NO₄
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Molecular Weight: 155.11 g/mol
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Key Functional Groups:
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Nitro group (-NO₂) at position 5 (electron-withdrawing).
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Aldehyde (-CHO) at position 2 (reactive site for condensation reactions).
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Methyl (-CH₃) at position 3 (enhances lipophilicity).
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Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, with potential exothermic reactions due to the nitro group.
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Photodegradation: Susceptible to UV-induced degradation; storage in amber glass recommended.
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Reactivity: Participates in Claisen-Schmidt condensations, hydrazine reactions, and cycloadditions .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Nitrofuran derivatives exhibit broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a nitrofuranyl–pyrazolopyrimidine conjugate (compound 35) demonstrated:
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MIC Values: 0.7 µg/mL against S. aureus and 0.15 µg/mL against MRSA .
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Biofilm Eradication: Reduced bacterial load by 90% in S. aureus biofilms at 2× MIC.
Table 2: Antimicrobial Activity of Nitrofuran Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Compound 35 | MRSA | 0.15 | Membrane disruption, ROS generation |
| 5-Nitrofuran-2-carbaldehyde | S. aureus | 1.2 | Enzyme inhibition |
Mechanistic Insights
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Membrane Targeting: Disruption of bacterial cell membranes observed via scanning electron microscopy (SEM) .
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ROS Generation: Nitro group reduction produces reactive intermediates that induce oxidative stress.
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Synergy with Antibiotics: Compound 35 enhanced vancomycin efficacy against S. aureus (FIC index: 0.5) .
Pharmacological Applications
Preclinical Development
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Oral Bioavailability: Compound 35 showed a plasma half-life of 4.2 hours in murine models, supporting oral dosing .
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In Vivo Efficacy: Reduced MRSA load by 99% in a murine thigh infection model at 30 mg/kg .
Structure-Activity Relationships (SAR)
Critical Substituents
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Nitro Group Position: Para-substitution (position 5) maximizes electron-withdrawing effects, enhancing redox activity.
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Methyl Group Impact: Improves lipophilicity and membrane permeability, as seen in analogs .
Optimization Strategies
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Heterocyclic Fusion: Pyrazolopyrimidine conjugates improve target binding and pharmacokinetics .
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Side Chain Modifications: Propyl groups enhance bacterial membrane interaction .
Future Research Directions
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Synthetic Optimization: Develop scalable routes for 3-methyl-5-nitrofuran-2-carbaldehyde.
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Mechanistic Studies: Elucidate interactions with bacterial efflux pumps (e.g., NorA, TetK).
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Clinical Translation: Evaluate toxicity and efficacy in advanced infection models.
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